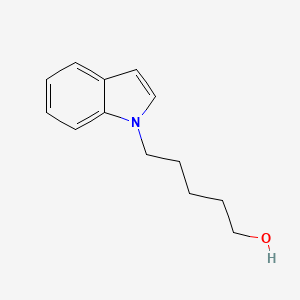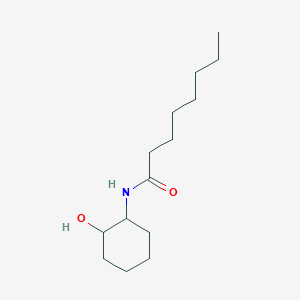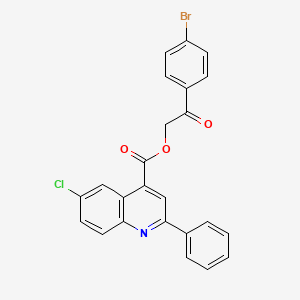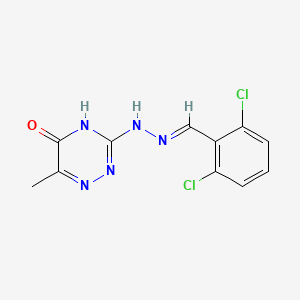
1-(2-Isocyanoethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isocyanoethyl)piperidine is an organic compound with the molecular formula C8H14N2. It is a piperidine derivative characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to the piperidine ring.
Vorbereitungsmethoden
The synthesis of 1-(2-Isocyanoethyl)piperidine typically involves the reaction of piperidine with an appropriate isocyanide precursor. One common method includes the reaction of piperidine with 2-bromoethyl isocyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon of the isocyanide group, displacing the bromide ion and forming the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Isocyanoethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isocyano group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Isocyanoethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It can be used as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Isocyanoethyl)piperidine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Isocyanoethyl)piperidine can be compared with other similar compounds, such as:
2-(2-Isocyanoethyl)pyridine: This compound has a pyridine ring instead of a piperidine ring, which affects its chemical reactivity and biological activity.
3-(Isocyanomethyl)pyridine: Similar to the previous compound but with the isocyano group attached to a methyl group instead of an ethyl group.
3-(2-Isocyanoethyl)-1H-indole:
The uniqueness of this compound lies in its specific combination of the piperidine ring and the isocyanoethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87024-44-0 |
|---|---|
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(2-isocyanoethyl)piperidine |
InChI |
InChI=1S/C8H14N2/c1-9-5-8-10-6-3-2-4-7-10/h2-8H2 |
InChI-Schlüssel |
CGOLDFXRZLCRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045413.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)


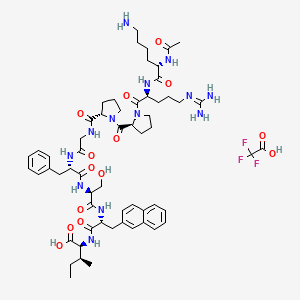
![N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12045443.png)
